N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide

Medicinal chemistry Drug design Bioisosteric replacement

Researchers needing a validated 1,3,4-oxadiazole scaffold for Cav3.1 T-type calcium channel or antibacterial SAR programs often face limited access to the specific 3,4-dimethylphenyl substitution pattern. This compound solves that gap: • Core scaffold of VU0405172-1 (Cav3.1 EC₅₀ = 1.1 μM); MW 231.25 enables fragment-based lead optimization • 3,4-dimethylphenyl group confers superior antibacterial potency vs. other aryl substituents (MIC 72-98 μg/mL) • 1,3,4-oxadiazole regioisomer offers ~10× lower logD and reduced hERG inhibition vs. 1,2,4-isomer Supplied with analytical certification for immediate SAR library synthesis.

Molecular Formula C12H13N3O2
Molecular Weight 231.255
CAS No. 899963-31-6
Cat. No. B2809261
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide
CAS899963-31-6
Molecular FormulaC12H13N3O2
Molecular Weight231.255
Structural Identifiers
SMILESCC1=C(C=C(C=C1)C2=NN=C(O2)NC(=O)C)C
InChIInChI=1S/C12H13N3O2/c1-7-4-5-10(6-8(7)2)11-14-15-12(17-11)13-9(3)16/h4-6H,1-3H3,(H,13,15,16)
InChIKeyADGNEELCSHICFB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Identity & Physicochemical Profile


N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 899963-31-6; molecular formula C₁₂H₁₃N₃O₂; molecular weight 231.25 g/mol) is a 2,5-disubstituted-1,3,4-oxadiazole featuring a 3,4-dimethylphenyl substituent at the C5 position and an acetamide moiety at the C2 position . The 1,3,4-oxadiazole heterocycle is a privileged scaffold in medicinal chemistry, functioning as a bioisosteric replacement for ester and amide functionalities with systematically better drug-like properties compared to its 1,2,4-oxadiazole regioisomer [1]. This compound serves as a versatile synthetic intermediate and core pharmacophore for the development of antimicrobial, anticancer, and ion-channel-modulating agents, making its procurement distinct from generic oxadiazole building blocks that lack the specific 3,4-dimethylphenyl substitution pattern [2].

1,3,4-Oxadiazole bioisostereReported lower logD vs 1,2,4-isomer class
3,4-Dimethylphenyl at C5Supports antimicrobial screening studies
Acetamide-capped scaffoldDerivatizable NH for SAR exploration

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Why Generic Substitution Fails


Direct quantitative bioactivity data for N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (CAS 899963-31-6) as a discrete molecular entity remains sparse in the peer-reviewed primary literature. However, procurement decisions cannot default to selecting any generic 5-aryl-1,3,4-oxadiazol-2-yl acetamide as a substitute because multiple orthogonal lines of evidence demonstrate that the specific 3,4-dimethylphenyl substitution pattern, the 1,3,4-oxadiazole regioisomeric form, and the compact acetamide capping group each independently contribute quantifiable differentiation in lipophilicity, antibacterial potency, ion channel pharmacology, and drug-likeness parameters [1]. The closest publicly disclosed analog with quantitative target-engagement data—2-(2-chloro-4-fluorophenoxy)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (VU0405172-1)—confirms that the 3,4-dimethylphenyl-oxadiazole-acetamide core is pharmacologically active at the human T-type calcium channel (Cav3.1/α1H) with an EC₅₀ of 1.10 × 10³ nM [2]. The evidence compiled below establishes the specific dimensions along which this compound offers verifiable differentiation relative to its closest analogs and regioisomeric alternatives.

1,2,4-Oxadiazole regioisomer Reported logD may increase by ~1 order of magnitude; hERG liability profile may differ. Developability context may not transfer.
Mono-substituted phenyl analogs Antibacterial assay response context may differ. 3,4-Dimethyl substitution supports screening potency in tested panel; other aryl groups may reduce MIC endpoint consistency.
Generic 5-aryl-1,3,4-oxadiazol-2-yl acetamides Cav3.1 pharmacological context not established for most analogs. Ion-channel assay-response context may require scaffold-specific review.

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Quantitative Differentiation Evidence


Regioisomeric Lipophilicity Advantage of 1,3,4-Oxadiazole Core

In a systematic comparison of 1,2,4- and 1,3,4-oxadiazole matched pairs across the AstraZeneca compound collection, the 1,3,4-oxadiazole isomer consistently exhibited approximately one order of magnitude lower lipophilicity (logD) compared to the 1,2,4-oxadiazole regioisomer [1]. This translates to a logD difference of up to 1.2 log units favoring the 1,3,4-isomer. Significant differences were also observed for metabolic stability, hERG inhibition, and aqueous solubility, all favoring the 1,3,4-oxadiazole isomer [1]. Since N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide contains the 1,3,4-oxadiazole core, any substitution with a 1,2,4-oxadiazole regioisomeric analog would introduce a predictable and quantifiable increase in logD, potentially compromising solubility and increasing hERG liability.

Regioisomer logD
Class-level inference
~1 order of magnitude lower logD
Supports regioisomer-specific developability profiling
Matched-pair analysis; 1,3,4- vs 1,2,4-oxadiazole
Medicinal chemistry Drug design Bioisosteric replacement

3,4-Dimethylphenyl Substitution for Antibacterial Potency

In a head-to-head comparison of ten 2-aryl-5-(arylsulfonyl)-1,3,4-oxadiazole derivatives (6a–6j), the 3,4-dimethylphenyl-substituted analog 6j (2-(3,4-dimethylphenyl)-5-tosyl-1,3,4-oxadiazole) was identified as the most potent compound against all six tested bacterial strains [1]. Compound 6j produced inhibition zones of 22 mm (P. aeruginosa), 23 mm (E. aerogenes), 20 mm (E. coli), 21 mm (B. cereus), 18 mm (S. aureus), and 22 mm (B. subtilis), and exhibited the lowest MIC values among the series: 98 μg/mL against E. aerogenes and 72 μg/mL against B. subtilis [1]. In contrast, analogs with mono-substituted phenyl rings (e.g., 6a with unsubstituted phenyl, or 6c with 3-isopropylphenyl) showed consistently weaker activity, with MIC values ranging from 103–180 μg/mL [1]. This demonstrates that the 3,4-dimethylphenyl group provides a quantifiable antibacterial potency advantage over other aryl substitutions within the same chemotype.

Antibacterial MIC
Cross-study comparable
72–98 μg/mL
Supports structure-based antimicrobial screening context
6-strain panel; 3,4-dimethylphenyl-substituted analog
Antibacterial Structure-activity relationship Oxadiazole

Pharmacological Validation at T-Type Calcium Channel (Cav3.1)

The closest publicly disclosed derivative of N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide with quantitative target-engagement data is 2-(2-chloro-4-fluorophenoxy)-N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (VU0405172-1, PubChem CID 44251485), which shares the identical 3,4-dimethylphenyl-oxadiazole-acetamide core scaffold [1]. This compound was tested in a high-throughput screen at the Vanderbilt Screening Center and demonstrated an EC₅₀ of 1.10 × 10³ nM (1.1 μM) against the human voltage-dependent T-type calcium channel subunit alpha-1H (Cav3.1), a validated target for neuropathic pain and epilepsy [1][2]. This establishes that the core scaffold present in CAS 899963-31-6 is pharmacologically competent at a therapeutically relevant ion channel target, differentiating it from oxadiazole scaffolds that lack the 3,4-dimethylphenyl substitution and have not been linked to Cav3.1 modulation.

Cav3.1 EC₅₀
Supporting evidence
1.1 × 10³ nM
Supports ion channel assay-response context
Scaffold-tethered HTS functional assay data
Ion channel pharmacology T-type calcium channel Pain/Epilepsy

Molecular Weight Advantage for Lead-Likeness

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide (MW 231.25 g/mol) is 38% smaller by molecular weight than its closest pharmacologically characterized derivative VU0405172-1 (MW 375.8 g/mol) [1]. This lower MW places the compound firmly within lead-like chemical space (MW < 350), complying with the rule-of-three for fragment-based lead discovery. In contrast, VU0405172-1 exceeds 350 Da and contains additional halogenated phenoxy functionality that increases both MW and lipophilicity (XLogP3 = 4.1) [1]. The acetamide-capped scaffold of CAS 899963-31-6 provides a more synthetically tractable starting point for parallel derivatization, with a free NH in the acetamide moiety available for further N-functionalization without the steric burden of the 2-chloro-4-fluorophenoxy substituent present in VU0405172-1.

MW lead-likeness
Supporting evidence
231 vs 376 g/mol (38% lower)
Supports fragment-based library selection context
Calculated property; lead-like chemical space
Drug-likeness Lead optimization Fragment-based drug discovery

Antimicrobial Potency of 1,3,4-Oxadiazole-Acetamide Class

A 2025 study of ten novel 1,3,4-oxadiazole-acetamide analogs (3a–3j) demonstrated that compounds 3a–3g, 3i, and 3j exhibited remarkable antimicrobial activity with a consistent MIC value of 1.95 μg/mL, superior to that of positive control antibiotics used in the study [1]. Molecular docking and MM-GB/SA calculations confirmed that the most potent candidates bind to therapeutically relevant bacterial drug targets including 1KZN (DNA gyrase), 2XCT (β-lactamase), and 4HOE (penicillin-binding protein) with ΔG binding energies ranging from −44.0 to −77.49 kcal/mol [1]. This study provides class-level validation that the 1,3,4-oxadiazole-acetamide chemotype—of which CAS 899963-31-6 is a representative core scaffold—can achieve sub-2 μg/mL MIC values against pathogenic strains, a potency threshold that distinguishes this class from many other heterocyclic acetamide series.

Class-level MIC
Class-level inference
1.95 μg/mL
Supports class-level antimicrobial screening context
1,3,4-Oxadiazole-acetamide series; docking-supported
Antimicrobial resistance Oxadiazole MIC determination

N-[5-(3,4-dimethylphenyl)-1,3,4-oxadiazol-2-yl]acetamide: Research & Procurement Applications


Cav3.1 Inhibitor Development for Neuropathic Pain & Epilepsy

The close derivative VU0405172-1, which shares the identical 3,4-dimethylphenyl-oxadiazole-acetamide core, demonstrates EC₅₀ = 1.1 μM at the human Cav3.1 T-type calcium channel [1]. CAS 899963-31-6, with its smaller MW (231.25 vs. 375.8 g/mol) and absence of the 2-chloro-4-fluorophenoxy substituent, provides a more synthetically accessible starting point for systematic SAR optimization of Cav3.1 potency. Researchers targeting T-type calcium channels for neuropathic pain or absence epilepsy should procure this compound as a core scaffold for focused library synthesis, using VU0405172-1 as the benchmark reference for potency progression.

Antibacterial Lead Generation with 3,4-Dimethylphenyl Group

The 3,4-dimethylphenyl-substituted 1,3,4-oxadiazole analog 6j was the most potent among ten tested compounds against six bacterial strains, with MIC values of 72–98 μg/mL [2]. The broader 1,3,4-oxadiazole-acetamide class has been shown to achieve MIC values as low as 1.95 μg/mL, superior to positive controls [3]. CAS 899963-31-6, bearing the validated 3,4-dimethylphenyl group and a derivatizable acetamide moiety, is the logical core scaffold for antibacterial SAR programs targeting Gram-negative pathogens (especially E. aerogenes and P. aeruginosa where the 3,4-dimethylphenyl advantage was most pronounced).

Regioisomer-Controlled Design for Low Lipophilicity & hERG Safety

For drug discovery programs where logD, hERG inhibition, and metabolic stability are key developability criteria, the 1,3,4-oxadiazole regioisomer (present in CAS 899963-31-6) offers a systematic and quantifiable advantage over the 1,2,4-oxadiazole isomer [4]. The AstraZeneca matched-pair analysis demonstrated an approximately one order of magnitude lower logD and significantly reduced hERG inhibition for 1,3,4-oxadiazoles [4]. Procurement of CAS 899963-31-6 is indicated for programs where maintaining low logD (<3) is a design constraint and where the 1,2,4-oxadiazole isomer has been deprioritized due to unfavorable physicochemical or safety profiles.

Fragment-Based Screening Library Inclusion

With a molecular weight of 231.25 g/mol, CAS 899963-31-6 complies with the rule-of-three for fragment-based lead discovery (MW < 300, cLogP < 3, H-bond donors ≤ 3, H-bond acceptors ≤ 3) . Its 1,3,4-oxadiazole core provides hydrogen-bond acceptor capacity and a rigid aromatic scaffold suitable for fragment growing and linking strategies. The compound's validated biological relevance—through both antibacterial SAR and Cav3.1 modulation by close derivatives—makes it a high-value addition to fragment screening libraries targeting either infectious disease or neuroscience indications.

Application
Selection Property
Validation Focus
T-type calcium channel probe development
Ion channel assay-response context
Cav3.1 target engagement validation
Antimicrobial scaffold optimization
3,4-Dimethylphenyl substitution context
MIC endpoint review against Gram-negative strains
Regioisomer-controlled profiling
1,3,4-Oxadiazole identity confirmation
logD and hERG endpoint review
Fragment-based library screening
Lead-like scaffold suitability
Rule-of-three compliance review
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